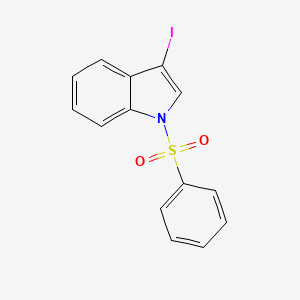
Ethyl 4-(4-methylphenoxy)-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including structural formulas and 3D models.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves examining the spatial arrangement of atoms in the compound and the chemical bonds that hold those atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include looking at how the compound reacts with other substances, the conditions needed for these reactions to occur, and the products of these reactions.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It may also include looking at the compound’s chemical properties, such as its acidity or basicity.Wissenschaftliche Forschungsanwendungen
Enzymatic Reduction and Synthesis Applications
Enzyme-Catalyzed Asymmetric Reduction : A study demonstrated the enzyme-catalyzed asymmetric reduction of ethyl 4-chloro-3-oxobutanoate in an organic solvent-water diphasic system, highlighting the potential for producing enantiomerically pure compounds for pharmaceutical applications (Shimizu et al., 1990).
Growth-Regulating Activity on Plants : Research on 4-hydroxycoumarin derivatives, including compounds structurally similar to Ethyl 4-(4-methylphenoxy)-3-oxobutanoate, showed growth-regulating activity on soybean plants, indicating their potential use in agriculture (Stanchev et al., 2010).
Antioxidant Properties : A study investigated the antioxidant properties of new 4-hydroxycoumarin derivatives, revealing that these compounds have significant potential in developing treatments or supplements with antioxidant capabilities (Stanchev et al., 2009).
Antimicrobial Activity : Research on ethyl 2-(4-methylbenzylidene)-3-oxobutanoate highlighted its synthesis and characterization, including antimicrobial activity studies, suggesting its use in developing new antimicrobial agents (Kariyappa et al., 2016).
Improved Synthesis Methods for Chemical Intermediates : Several studies have focused on developing improved synthesis methods for compounds related to Ethyl 4-(4-methylphenoxy)-3-oxobutanoate, which are valuable as intermediates in organic synthesis and pharmaceutical manufacturing (Ye et al., 2011).
Safety And Hazards
This involves looking at the compound’s potential hazards, such as its flammability, toxicity, and environmental impact. It may also include recommendations for safe handling and storage of the compound.
Zukünftige Richtungen
This involves discussing potential future research directions. This could include potential applications of the compound, unanswered questions about its properties or behavior, and ways to improve its synthesis or use.
Eigenschaften
IUPAC Name |
ethyl 4-(4-methylphenoxy)-3-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-3-16-13(15)8-11(14)9-17-12-6-4-10(2)5-7-12/h4-7H,3,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWPSCVENUICHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)COC1=CC=C(C=C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70497963 |
Source


|
| Record name | Ethyl 4-(4-methylphenoxy)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-methylphenoxy)-3-oxobutanoate | |
CAS RN |
65910-98-7 |
Source


|
| Record name | Ethyl 4-(4-methylphenoxy)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[4-(Trifluoromethyl)phenyl]pyridine](/img/structure/B1353766.png)





